1-[2-(3-methoxyphenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-methoxyphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodiazole core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-methoxyphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate benzodiazole compound.
Attachment of the Methoxyphenoxyethyl Group: The final step involves the attachment of the 3-methoxyphenoxyethyl group through etherification reactions, typically using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-methoxyphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the benzodiazole core or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the benzodiazole ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(3-methoxyphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
DNA Interaction: Intercalating into DNA or interacting with DNA-binding proteins, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
1-[2-(3-hydroxyphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole: Similar structure with a hydroxyl group instead of a methoxy group.
1-[2-(3-chlorophenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole: Contains a chlorine atom instead of a methoxy group.
1-[2-(3-methylphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole: Features a methyl group instead of a methoxy group.
Uniqueness
1-[2-(3-methoxyphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Properties
Molecular Formula |
C22H27N3O2 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethyl]-2-(piperidin-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C22H27N3O2/c1-26-18-8-7-9-19(16-18)27-15-14-25-21-11-4-3-10-20(21)23-22(25)17-24-12-5-2-6-13-24/h3-4,7-11,16H,2,5-6,12-15,17H2,1H3 |
InChI Key |
KULQFZPGFHHKGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.